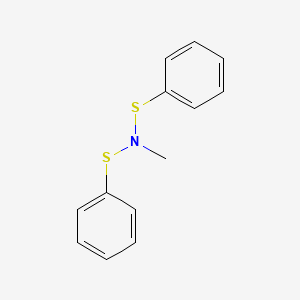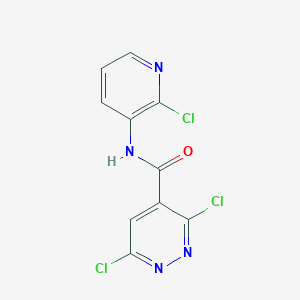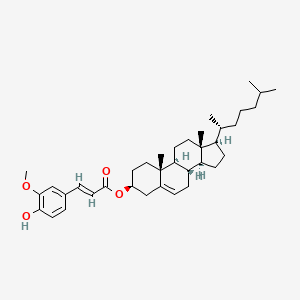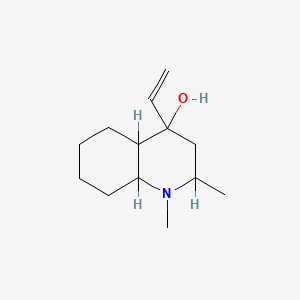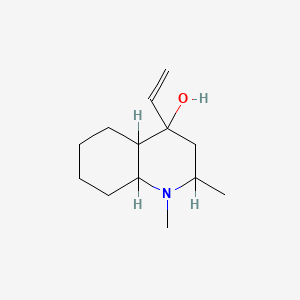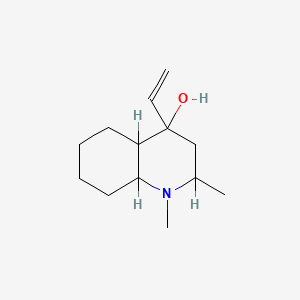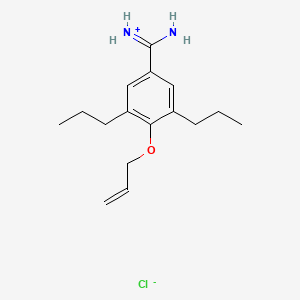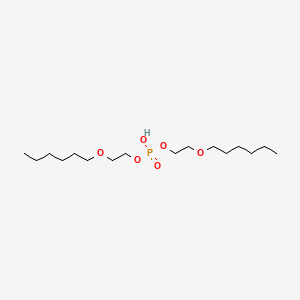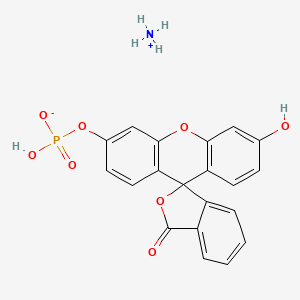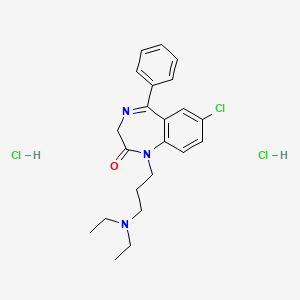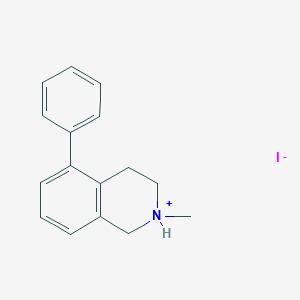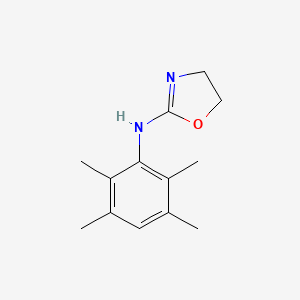
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is a compound that features a unique combination of aniline and oxazoline moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- typically involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. This process can be promoted by triflic acid (TfOH), which facilitates the formation of the oxazoline ring while generating water as the only byproduct . The reaction tolerates various functional groups and can be conducted under mild conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic dehydration and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can modify the oxazoline ring or the aniline moiety.
Substitution: Substitution reactions can occur at the aniline or oxazoline rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes and participate in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
2-(2-Oxazolinyl)aniline: Shares the oxazoline and aniline moieties but lacks the tetramethyl substitution.
Chiral Antifungal Amides: These compounds contain oxazoline rings and are used as succinate dehydrogenase inhibitors.
Uniqueness: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
102583-79-9 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
N-(2,3,5,6-tetramethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H18N2O/c1-8-7-9(2)11(4)12(10(8)3)15-13-14-5-6-16-13/h7H,5-6H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
SJVRKJITRDKDSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)NC2=NCCO2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


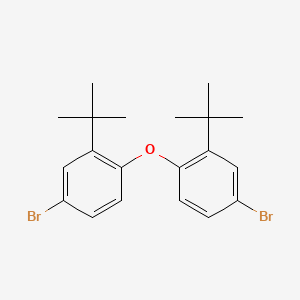
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
